molecular formula C6H2Cl2FNO2 B170224 1,2-Dichloro-3-fluoro-4-nitrobenzene CAS No. 100465-04-1

1,2-Dichloro-3-fluoro-4-nitrobenzene

Cat. No.: B170224
CAS No.: 100465-04-1
M. Wt: 209.99 g/mol
InChI Key: LCZBIHOCLOBQLF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-4-nitrobenzene involves its interaction with nucleophiles and reducing agents. The chlorine and nitro groups are reactive sites that undergo substitution and reduction reactions, respectively. These reactions lead to the formation of various intermediates and products that are used in further chemical synthesis .

Properties

IUPAC Name

1,2-dichloro-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBIHOCLOBQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a reaction vessel, 0.74 g(2.50 m mol) of pentachloronitrobenzene, 1.77 g (13.00 m mol) of DFI, and 25 ml of acetonitrile were charged and reacted at 84° C. for 2 hours in a nitrogen atmosphere. After finishing the reaction, formation of dichlorotrifluoronitrobenzene (master ion, 245, master ion +2 247, master ion +4 249, base peak 245) was confirmed by GC-MS measurement on the reaction mixture, and the yield was 28.0% by GC analysis. Formation of trichloro-difluoronitrobenzene (master ion 261, master ion +2 263, master ion +4 265, base peak 205) was also confirmed and the yield was 11.3%. Formation of tetrachlorofluoronitrobenzene (master ion 277, master ion+2 279, master ion+4 281, master ion+6 283, base peak 221) was further confirmed and the yield was 9.0%.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dichlorotrifluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trichloro-difluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ion 261
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetrachlorofluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ion 277
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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